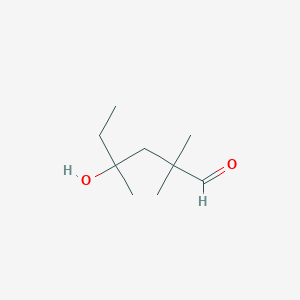
4-Hydroxy-2,2,4-trimethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,2,4-trimethylhexanal is an organic compound with the molecular formula C9H18O2 It is a derivative of hexanal, featuring a hydroxyl group and three methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,4-trimethylhexanal can be achieved through several methods. One common approach involves the reduction-oxygenation of corresponding alkadienals using molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst. This method is followed by treatment with trimethylphosphite . Another method involves the hydroxylation of unsaturated carbonyl compounds, which can be achieved using various catalysts and reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,2,4-trimethylhexanal undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-oxo-2,2,4-trimethylhexanal, while reduction can produce 4-hydroxy-2,2,4-trimethylhexanol.
Scientific Research Applications
4-Hydroxy-2,2,4-trimethylhexanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2,4-trimethylhexanal involves its interaction with various molecular targets and pathways. For example, it can undergo nucleophilic addition reactions with biomolecules, leading to the formation of adducts that may affect cellular functions . The specific pathways and targets involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-nonenal: A related compound with similar chemical properties but different biological activities.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl group but different structural frameworks and applications.
4-Hydroxy-4-methyl-2-pentanone: Another hydroxylated compound with distinct chemical and physical properties.
Uniqueness
4-Hydroxy-2,2,4-trimethylhexanal is unique due to its specific structural features, including the presence of three methyl groups and a hydroxyl group on the hexanal backbone
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-hydroxy-2,2,4-trimethylhexanal |
InChI |
InChI=1S/C9H18O2/c1-5-9(4,11)6-8(2,3)7-10/h7,11H,5-6H2,1-4H3 |
InChI Key |
QMEKCWXNTVEIGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)(C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


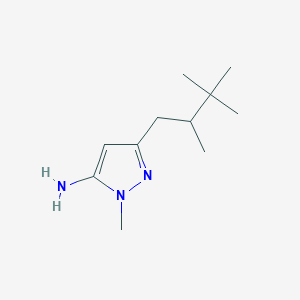
![7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318654.png)
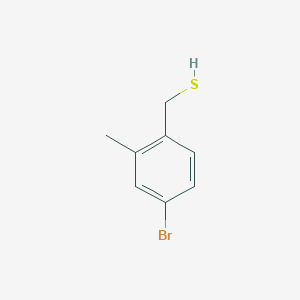
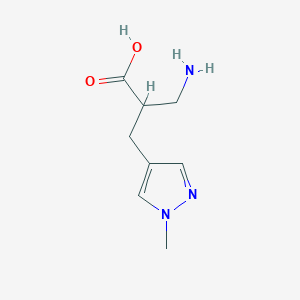
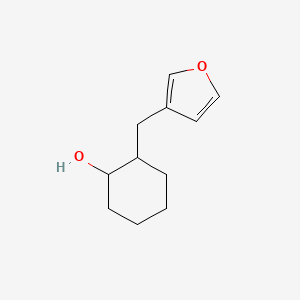
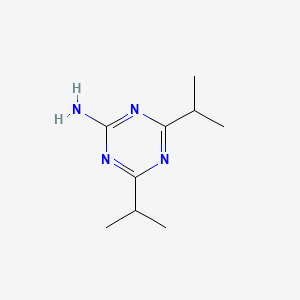
![3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13318683.png)
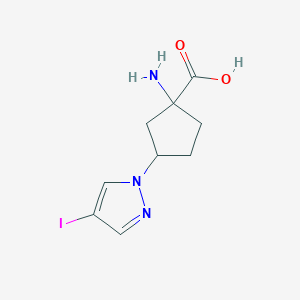

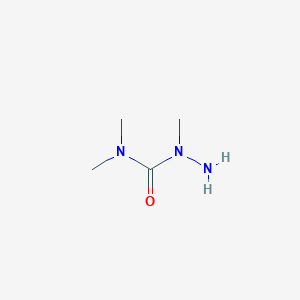


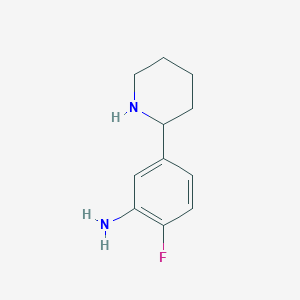
![6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13318724.png)
